molecular formula C8H11ClN2O2S B14432290 4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide CAS No. 80669-00-7

4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B14432290
CAS No.: 80669-00-7
M. Wt: 234.70 g/mol
InChI Key: GEVHGSBLRRNAFL-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chloro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-N,N-dimethylbenzene-1-sulfonamide to introduce the amino group. This is followed by reduction reactions to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The chloro group may also participate in electrophilic interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, resulting in different chemical properties.

    2-Chloro-N,N-dimethylbenzene-1-sulfonamide:

    4-Amino-N,N-dimethylbenzene-1-sulfonamide: Lacks the chloro group, leading to different substitution reactions.

Uniqueness

4-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

80669-00-7

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

4-amino-2-chloro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3

InChI Key

GEVHGSBLRRNAFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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